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Introduction

Cloperastine fendizoate is an antitussive medication with combined antihistaminic and central antitussive
effects, widely used in cough preparations for various patient populations. The chemical structure consists
of cloperastine (a piperidine derivative) coupled with fendizoic acid, creating a complex molecule requiring
specialized analytical approaches. Pharmaceutical quality control of this active pharmaceutical ingredient
(API) demands robust analytical methods to ensure purity, safety, and efficacy. The absence of monographs
in major pharmacopoeias like USP and Ph. Eur. further complicates regulatory compliance, necessitating

thoroughly developed and validated analytical procedures.

The determination of purity and identification of impurities is particularly critical for cloperastine
fendizoate due to its synthetic pathway and potential degradation products. Recent studies have highlighted
the formation of specific degradants and genotoxic impurities that may impact product quality and patient
safety. This document presents comprehensive application notes and detailed experimental protocols for the
determination of cloperastine fendizoate purity using HPLC, incorporating recent methodological advances

and addressing both routine quality control and stability-indicating applications.
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HPLC Method Development

Instrumentation and Chromatographic Conditions

The development of a reliable HPLC method for cloperastine fendizoate requires careful optimization of
various chromatographic parameters. The following conditions have been established as optimal for the

separation and quantification of cloperastine fendizoate and its related substances:

e HPLC System: Any modern HPLC system equipped with quaternary pump, autosampler,
thermostatted column compartment, and UV or DAD detector. Ultra-High Performance Liquid
Chromatography (UHPLC) systems can be adapted with appropriate method scaling for enhanced
separation efficiency and reduced analysis time. [1]

e Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 ym or 5 ym particle size). The Inertsil
ODS column (4.6 x 100 mm i.d., 3 pm) has demonstrated excellent separation efficiency for
cloperastine and its impurities. [2]

e Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH = 4) in a 50:50 v/v ratio. This composition
provides optimal selectivity while aligning with green chemistry principles by replacing acetonitrile with
ethanol. [3]

e Flow Rate: 1.0 mL/min with isocratic elution

e Detection Wavelength: 250 nm

¢ Injection Volume: 10-20 L

¢ Column Temperature: Ambient to 30°C

¢ Run Time: Approximately 10-15 minutes

Method Development Considerations

The development of a robust HPLC method requires systematic optimization of several critical parameters:

e Column Selection: Different C18 columns from various manufacturers should be screened during
method development to ensure robustness. The stationary phase chemistry, particle size, and column
dimensions significantly impact separation efficiency. [4]

¢ Mobile Phase Optimization: The pH of the agueous component is critical for achieving symmetric
peak shapes, particularly for basic compounds like cloperastine. Orthophosphoric acid at pH 4.0
provides sufficient ionization control without compromising column stability. [3] [4]

o Temperature Optimization: Elevated column temperatures (up to 50°C) may be employed to reduce
backpressure and improve mass transfer, particularly when using smaller particle columns or higher
flow rates. [5]
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e Gradient vs. Isocratic Elution: While isocratic elution is sufficient for routine quality control, gradient
elution may be necessary for comprehensive impurity profiling or when analyzing degraded samples.

[4]

System Suitability Parameters

System suitability tests must be performed before sample analysis to ensure method reliability:

Theoretical Plates: Not less than 2000 per column for cloperastine peak
Tailing Factor: Not more than 2.0 for the cloperastine peak
Relative Standard Deviation (RSD): Not more than 2.0% for peak areas from six replicate injections

Resolution: Resolution between cloperastine and closest eluting impurity should not be less than 2.0

Forced Degradation and Stability Studies

Stress Testing Conditions

Forced degradation studies are essential for demonstrating the stability-indicating capability of the HPLC

method. The following stress conditions have been evaluated for cloperastine fendizoate: 3]

Table 1: Forced degradation results for cloperastine fendizoate under various stress conditions

Stress Condition Treatment Details Degradation (%) Major Degradant Identified
Acidic Hydrolysis 0.1M HCI, 45 minutes 20.68% Benzaldehyde (m/z 105.03)
Basic Hydrolysis 0.1M NaOH, 45 minutes 22.86% Benzaldehyde (m/z 105.03)
Oxidative Stress 3% H202, 45 minutes 12.86% Benzaldehyde (m/z 105.03)
Thermal Stress 60°C, 24 hours To be established To be established
Photolytic Stress UV light, 24 hours To be established To be established
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Degradation Pathways

The identification of benzaldehyde as a major degradation product across all stress conditions indicates a
common degradation pathway involving ether bond cleavage in the cloperastine molecule. This finding is
consistent with the MS/MS analysis showing a degradant with m/z 105.03. [3] The proposed degradation

mechanism involves:

¢ Acidic and Basic Hydrolysis: Nucleophilic attack on the ether linkage leading to C-O bond cleavage
e Oxidative Degradation: Radical-mediated oxidation followed by ether bond scission
e Thermal Degradation: Thermal energy-induced homolytic cleavage of the ether bond

The fendizoate moiety demonstrates relatively greater stability under the tested stress conditions, with no

significant degradation products identified from this component of the molecule.

Method Validation

The HPLC method for cloperastine fendizoate purity determination has been validated according to ICH

guidelines, demonstrating suitability for its intended purpose.

Validation Parameters and Results

Table 2: Method validation parameters for cloperastine fendizoate HPLC determination

Validation L
Results Acceptance Criteria

Parameter

Linearity Range 5.0-200.0 pg/mL Correlation

coefficient = 0.999

Precision (RSD) <2.0% RSD < 2.0%

Accuracy (Mean 100.43 £ 0.148% 98-102%

Recovery)
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Validation .
Results Acceptance Criteria

Parameter

Detection Limit ~0.5 pg/mL Signal-to-noise ratio

(LOD) >3

Quantitation Limit ~1.5 pg/mL Signal-to-noise ratio

(LOQ) >10

Specificity No interference from placebo or degradants Peak purity index =

0.999
Robustness Insignificant impact of minor pH (+0.2), mobile phase RSD < 2.0%

ratio (x2%), and temperature (+2°C) variations

Greenness Assessment

The proposed method has been evaluated using AGREE and WAC tools, demonstrating high environmental

friendliness due to:

¢ Reduced hazardous chemical usage through replacement of acetonitrile with ethanol
e Lower energy consumption with ambient temperature operation

¢ Minimized waste generation through isocratic elution

¢ Improved safety profile with reduced toxicity mobile phase components [3]

Impurity Profiling and Genotoxic Impurities

Related Substances in Cloperastine Hydrochloride

Comprehensive impurity profiling has identified five potential impurities in cloperastine hydrochloride,

which are also relevant for cloperastine fendizoate analysis:

e Impurity A: 1-[2-(diphenylmethoxy)ethyl]piperidine (one less chloro-substituent compared to
cloperastine)
e Impurity B: 1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine-1-oxide (N-oxide formation)
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e Impurity C: 1,1'-(2-(bis(4-chlorophenyl)methoxy)ethane-1,2-diyl)dipiperidine (dimerization product)
e Impurity D: 4-chlorobenzophenone (starting material)
e Impurity E: 1-(2-hydroxyethyl)piperidine (hydrolysis product) [2]

Determination of Genotoxic Impurities

Specific chromatographic methods have been developed for the determination of potentially genotoxic

impurities in cloperastine fendizoate:

¢ GC-MS Method for 2-Chloroethanol (2-CE):

o Column: Factor Four VF-23 ms capillary column (30 m x 0.25 mm I.D., 0.25 pm film thickness)
o Detection: SIM mode at m/z 80

o Sample Preparation: Strong anion-exchange (SAX)-SPE to remove fendizoate interference [6]
o« HPLC-DAD Method for Sulfonate Esters:

o Column: SymmetryShield RP8 (250 mm x 4.6 mm, 5 ym) at 50°C

o Mobile Phase: Phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v)
o Flow Rate: 1.7 mL/min

o Detection: 227 nm

o Injection Volume: 80 pL [6]

These methods achieve the required sensitivity for genotoxic impurity control at the threshold of

toxicological concern (TTC) level of 1.5 pg/day intake.

Experimental Protocols

Standard and Sample Preparation

Cloperastine Fendizoate Standard Solution:

e Accurately weigh approximately 25 mg of cloperastine fendizoate reference standard (Sigma-
Aldrich, Cat. No. C2040, or equivalent) into a 25 mL volumetric flask. [7]

e Dissolve in and dilute to volume with ethanol to obtain a stock standard solution of concentration 1
mg/mL.
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e Further dilute 1.0 mL of this solution to 10 mL with mobile phase to obtain a working standard solution
of concentration 100 pg/mL.

Test Sample Solution:

e Transfer an amount of powdered tablets or suspension equivalent to 25 mg of cloperastine
fendizoate to a 25 mL volumetric flask.

e Add approximately 15 mL of ethanol, sonicate for 10 minutes with occasional shaking, and dilute to
volume with ethanol.

¢ Filter through a 0.45 ym membrane filter, discarding the first 2 mL of filtrate.

e Further dilute 1.0 mL of the filtrate to 10 mL with mobile phase to obtain a final concentration of 100
pg/mL.

Chromatographic Procedure

e Equilibrate the HPLC system with mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min
until a stable baseline is achieved.

¢ Inject 10 pL of the mobile phase as a blank to confirm system cleanliness.

e Perform six replicate injections of the standard solution to establish system suitability.

¢ Inject the test sample solution and record the chromatogram for at least 10 minutes.

e Calculate the cloperastine fendizoate content in the test sample by comparing the peak area with
that of the standard.

Forced Degradation Protocol

Acidic Degradation:

e Transfer 10 mL of the stock standard solution (1 mg/mL) to a 25 mL volumetric flask.
e Add 1.0 mL of 0.1M hydrochloric acid and heat at 60°C for 45 minutes.

e Cool to room temperature and neutralize with 1.0 mL of 0.1M sodium hydroxide.

¢ Dilute to volume with mobile phase to obtain a final concentration of 400 pg/mL.

¢ Analyze immediately by HPLC.

Basic Degradation:

e Transfer 10 mL of the stock standard solution (1 mg/mL) to a 25 mL volumetric flask.
e Add 1.0 mL of 0.1M sodium hydroxide and heat at 60°C for 45 minutes.

e Cool to room temperature and neutralize with 1.0 mL of 0.1M hydrochloric acid.

¢ Dilute to volume with mobile phase to obtain a final concentration of 400 pg/mL.
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¢ Analyze immediately by HPLC.

Oxidative Degradation:

Transfer 10 mL of the stock standard solution (1 mg/mL) to a 25 mL volumetric flask.
Add 1.0 mL of 3% hydrogen peroxide and keep at room temperature for 45 minutes.
Dilute to volume with mobile phase to obtain a final concentration of 400 pg/mL.
Analyze immediately by HPLC.

Workflow Visualization

Start Method Development

Sample Analysis
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Figure 1: HPLC method development workflow for cloperastine fendizoate purity determination
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Detection: SIM m/z 80 Detection: 227 nm
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Figure 2: Impurity analysis workflow for cloperastine fendizoate

Discussion and Conclusion

The developed HPLC method provides a comprehensive solution for the determination of cloperastine

fendizoate purity and related substances. The method offers several significant advantages:

¢ Green analytical chemistry: Replacement of acetonitrile with ethanol in the mobile phase reduces
environmental impact and operational costs while maintaining chromatographic performance. [3]

e Stability-indicating capability: The method effectively separates cloperastine fendizoate from its
degradation products formed under various stress conditions, enabling comprehensive stability
assessment.
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¢ Regulatory compliance: Full validation according to ICH guidelines ensures suitability for quality
control applications in regulatory submissions.

e Multi-impurity monitoring: The method can be extended to monitor and quantify known impurities in
cloperastine fendizoate, including those identified in cloperastine hydrochloride. [2]

The identification of benzaldehyde as a common degradation product across multiple stress conditions
provides valuable insight into the degradation pathways of cloperastine fendizoate. This knowledge
facilitates the development of appropriate formulation strategies and storage conditions to enhance product

stability.

For future method development, consideration should be given to transferring the method to UHPLC
platforms to enhance throughput and reduce solvent consumption further. The incorporation of advanced
detection techniques such as mass spectrometry can provide additional specificity for impurity

identification and characterization.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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